molecular formula C7H8N2O2 B6162936 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid CAS No. 2049109-24-0

2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid

Katalognummer B6162936
CAS-Nummer: 2049109-24-0
Molekulargewicht: 152.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(But-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid (2-BDA) is a versatile organic acid with a wide range of applications in synthetic organic chemistry, materials science, and biochemistry. 2-BDA has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, polymers, and other materials. It has also been used as a catalyst in the synthesis of peptides, proteins, and other biomolecules, as well as a substrate for enzymatic reactions.

Wissenschaftliche Forschungsanwendungen

Photolabeling and Photoaffinity Studies

Diazirine-containing compounds are widely used in photolabeling experiments. When exposed to UV light, the diazirine moiety undergoes a rapid and irreversible carbene insertion reaction. Researchers can attach a diazirine-functionalized probe to a specific target (e.g., a protein or nucleic acid) and then selectively activate it with UV light. This allows for precise spatial and temporal mapping of protein-protein interactions, ligand-receptor binding sites, and enzyme-substrate interactions .

Drug Discovery and Target Identification

Diazirine acetic acid derivatives can serve as valuable tools in drug discovery. By incorporating diazirine groups into potential drug candidates, researchers can identify their binding partners and elucidate their mechanisms of action. Photoaffinity labeling using diazirine-modified drugs helps reveal drug-receptor interactions and provides insights into drug selectivity and off-target effects .

Studying Protein-Protein Interactions

Diazirine-based cross-linking studies enable the investigation of protein-protein interactions within complex cellular networks. By introducing diazirine-containing amino acids into specific regions of proteins, researchers can capture transient interactions and identify protein complexes. This approach has been particularly useful in unraveling signaling pathways and protein assemblies .

Mapping Protein-Ligand Binding Sites

Diazirine acetic acid derivatives can be incorporated into ligands or substrates to map their binding sites on proteins. Upon UV irradiation, the diazirine group covalently attaches to nearby amino acids, allowing precise localization of ligand binding pockets. This information aids in drug design, as it reveals critical residues involved in ligand recognition .

Photochemical Cross-Linking of RNA

Diazirine-modified nucleotides have been employed to study RNA structure and interactions. By incorporating these analogs into RNA molecules, researchers can cross-link RNA-protein complexes and identify binding partners. This approach sheds light on RNA-protein interactions, ribonucleoprotein assembly, and RNA-based regulatory mechanisms .

Surface Modification and Bioconjugation

Diazirine acetic acid can be used for surface functionalization and bioconjugation. Researchers can attach diazirine-containing molecules to surfaces (e.g., glass slides, nanoparticles, or microarrays) and then selectively cross-link biomolecules (proteins, DNA, or peptides) to these surfaces using UV light. This technique is valuable for biosensing, diagnostics, and creating tailored bioactive interfaces .

Wirkmechanismus

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid involves the reaction of 3-butyn-1-ol with 3-bromo-3H-diazirine to form 3-(but-3-yn-1-yl)-3H-diazirine. This intermediate is then reacted with chloroacetic acid to form the final product, 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid.", "Starting Materials": [ "3-butyn-1-ol", "3-bromo-3H-diazirine", "chloroacetic acid", "potassium carbonate", "acetonitrile", "diethyl ether", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-butyn-1-ol with 3-bromo-3H-diazirine in acetonitrile and diethyl ether in the presence of potassium carbonate to form 3-(but-3-yn-1-yl)-3H-diazirine.", "Step 2: React 3-(but-3-yn-1-yl)-3H-diazirine with chloroacetic acid in acetonitrile and diethyl ether in the presence of sodium hydroxide to form 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid.", "Step 3: Purify the final product by recrystallization and adjust the pH with hydrochloric acid if necessary." ] }

CAS-Nummer

2049109-24-0

Produktname

2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid

Molekularformel

C7H8N2O2

Molekulargewicht

152.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.